SGLT2-IN-1

Description

Properties

IUPAC Name |

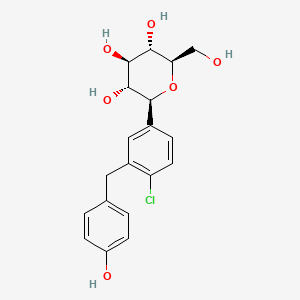

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQAIMBPQWETBE-FQBWVUSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864070-37-1 | |

| Record name | Dapagliflozin metabolite M8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-511926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SGLT2 Inhibitors in Renal Glucose Reabsorption

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "SGLT2-IN-1" was not identifiable in available literature. This guide therefore focuses on the well-established mechanism of action of the SGLT2 inhibitor class of drugs, using representative data for compounds such as Dapagliflozin and Empagliflozin.

Core Mechanism of Action

Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a novel class of therapeutic agents that reduce systemic glucose levels by targeting renal glucose reabsorption.[1][2] The primary site of action is the S1 segment of the proximal convoluted tubule in the kidney, where SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][3]

Under normal physiological conditions, virtually all filtered glucose is reabsorbed back into the bloodstream. SGLT2, located on the apical membrane of the proximal tubule epithelial cells, couples the transport of one molecule of glucose with one sodium ion into the cell.[4] This process is driven by the low intracellular sodium concentration maintained by the Na+/K+-ATPase pump on the basolateral membrane.[5] The reabsorbed glucose then exits the cell across the basolateral membrane via the GLUT2 transporter.[5][6]

SGLT2 inhibitors selectively and reversibly block the SGLT2 protein, thereby preventing the reabsorption of glucose from the tubular fluid.[3] This leads to increased urinary glucose excretion (glucosuria), which in turn lowers blood glucose levels in an insulin-independent manner.[5][7] The remaining 10% of filtered glucose is reabsorbed more distally in the proximal tubule by the high-affinity, low-capacity SGLT1 transporter.[8] Inhibition of SGLT2 leads to a compensatory increase in glucose reabsorption by SGLT1, resulting in the inhibition of only 30-50% of total renal glucose reabsorption.[5][8]

Signaling Pathways and Physiological Effects

The mechanism of SGLT2 inhibition extends beyond simple glucosuria, leading to a cascade of downstream physiological effects that contribute to its therapeutic benefits in diabetes, heart failure, and chronic kidney disease.

Tubuloglomerular Feedback and Intraglomerular Pressure

In diabetic hyperfiltration, increased glucose and sodium reabsorption in the proximal tubule leads to reduced sodium delivery to the macula densa. This is sensed as a decrease in glomerular filtration rate (GFR), triggering a feedback loop that dilates the afferent arteriole and increases intraglomerular pressure. SGLT2 inhibitors, by blocking proximal sodium reabsorption, increase sodium delivery to the macula densa.[9] This restores tubuloglomerular feedback, leading to afferent arteriole constriction and a reduction in intraglomerular pressure, which is a key mechanism for the nephroprotective effects of these drugs.[3][4]

Diagram 1: SGLT2 inhibitor effect on tubuloglomerular feedback.

Metabolic Effects

The induced glucosuria results in a net caloric loss, contributing to weight reduction.[3] This caloric deficit also shifts substrate utilization from carbohydrates to lipids, leading to increased fat oxidation and ketone body production.[10] This metabolic switch is thought to provide a more efficient energy source for the heart and kidneys.[3]

Quantitative Data from Clinical and Preclinical Studies

The effects of SGLT2 inhibitors on renal glucose handling and systemic metabolism have been quantified in numerous studies. The following tables summarize key findings for representative SGLT2 inhibitors.

| Parameter | Placebo | SGLT2 Inhibitor (Dapagliflozin 10 mg/day) | Percent Change | Reference |

| Urinary Glucose Excretion ( g/24h ) | 5.8 | 70.3 | +1112% | [7] |

| Renal Threshold for Glucose Excretion (mg/dL) | 196 | 22 | -89% | [7] |

| Fasting Plasma Glucose (mg/dL) | 151 | 132 | -12.6% | [7] |

| Body Weight (kg) | -0.4 | -2.8 | -600% | [7] |

Table 1: Effects of Dapagliflozin on Renal and Metabolic Parameters in Patients with Type 2 Diabetes.

| Parameter | Vehicle | SGLT2 Inhibitor (Empagliflozin) | Outcome | Reference |

| Glomerular Filtration Rate (mL/min) | Unchanged | Initial dip followed by stabilization | Reduced hyperfiltration | [4] |

| Albuminuria | Progressive increase | Reduced progression | Nephroprotection | [4] |

| Plasma Volume | No significant change | Reduction | Diuretic effect | [4] |

| Hematocrit | No significant change | Increase | Potential stimulation of erythropoiesis | [1] |

Table 2: Key Physiological Effects of Empagliflozin in a Diabetic Animal Model.

Experimental Protocols

The investigation of SGLT2 inhibitor mechanisms involves a variety of in vitro and in vivo experimental approaches.

In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory potency of a compound against the SGLT2 transporter.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human SGLT2 are cultured to confluence in appropriate media.

-

Uptake Assay:

-

Cells are washed with a sodium-containing buffer.

-

The test compound (e.g., this compound) at various concentrations is pre-incubated with the cells.

-

A mixture of radiolabeled α-methyl-D-glucopyranoside (a non-metabolizable glucose analog) and unlabeled AMG is added to initiate glucose uptake.

-

After a defined incubation period, the uptake is stopped by washing with ice-cold buffer.

-

-

Quantification:

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the inhibitor that produces 50% inhibition of glucose uptake (IC50) is calculated.

-

Diagram 2: Experimental workflow for in vitro SGLT2 inhibition assay.

In Vivo Hyperglycemic Clamp Studies in Rodents

Objective: To assess the effect of an SGLT2 inhibitor on renal glucose handling in a living organism.

Methodology:

-

Animal Model: Diabetic (e.g., db/db) or non-diabetic mice are used.

-

Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). A bladder catheter is inserted for urine collection.

-

Hyperglycemic Clamp:

-

A continuous infusion of glucose is administered to maintain a constant, elevated blood glucose level.

-

A variable infusion of insulin is given to clamp the plasma insulin concentration.

-

-

Drug Administration: The SGLT2 inhibitor or vehicle is administered intravenously or orally.

-

Sample Collection: Blood and urine samples are collected at regular intervals.

-

Analysis: Glucose concentrations in blood and urine are measured to determine the glucose infusion rate required to maintain hyperglycemia and the rate of urinary glucose excretion.

Conclusion

SGLT2 inhibitors exert their glucose-lowering effect through a direct and selective inhibition of the SGLT2 protein in the renal proximal tubule. This primary mechanism of inducing glucosuria is complemented by a range of secondary physiological effects, including the restoration of tubuloglomerular feedback, reduction in intraglomerular pressure, and beneficial metabolic shifts. These multifaceted actions underscore the therapeutic potential of this drug class in managing not only hyperglycemia but also its cardiovascular and renal comorbidities. The experimental protocols outlined provide a framework for the continued investigation and development of novel SGLT2 inhibitors.

References

- 1. SGLT2 Inhibitors: The First Endothelial-Protector for Diabetic Nephropathy [mdpi.com]

- 2. SGLT2 inhibition in the diabetic kidney – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 4. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. gpnotebook.com [gpnotebook.com]

- 7. SGLT2 Inhibition in the Diabetic Kidney—From Mechanisms to Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. SGLT2 Inhibitors and GLP-1 Receptor Agonists in Diabetic Kidney Disease: Evolving Evidence and Clinical Application [e-dmj.org]

- 10. Targeting renal glucose reabsorption to treat hyperglycaemia: the pleiotropic effects of SGLT2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Synthesis of SGLT2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGLT2-IN-1, also known as O-desethyl Dapagliflozin, is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] As an active metabolite of the widely prescribed anti-diabetic drug Dapagliflozin, this compound plays a significant role in the overall therapeutic effect of its parent compound.[1][2] This technical guide provides an in-depth overview of the chemical structure and a detailed synthesis pathway for this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure

This compound is a C-aryl glucoside, a class of compounds known for their stability and efficacy as SGLT2 inhibitors. Its chemical identity is well-defined by its IUPAC name and SMILES notation.

IUPAC Name: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS Number: 864070-37-1[2]

Canonical SMILES: O[C@H]1--INVALID-LINK--O--INVALID-LINK--O">C@@HCO[2]

Molecular Formula: C₁₉H₂₁ClO₆

Molecular Weight: 380.82 g/mol

Synthesis Pathway

The synthesis of this compound can be achieved through the de-ethylation of its parent drug, Dapagliflozin. A straightforward method involves the use of a strong acid to cleave the ethyl ether bond of the phenoxyethyl group in Dapagliflozin.

A reported synthesis involves the treatment of Dapagliflozin with aqueous hydrobromic acid.[2] This reaction effectively removes the ethyl group, yielding O-desethyl Dapagliflozin (this compound).

Synthesis Workflow

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from Dapagliflozin as described in the cited literature.

| Parameter | Value | Reference |

| Starting Material | Dapagliflozin | [2] |

| Reagent | Aqueous Hydrobromic Acid (48% w/w) | [2] |

| Reaction Time | 16 hours | [2] |

| Reaction Temperature | Gentle reflux | [2] |

| Product | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (this compound) | [2] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the published method.[2]

Objective: To synthesize this compound (O-desethyl Dapagliflozin) from Dapagliflozin.

Materials:

-

Dapagliflozin

-

Aqueous Hydrobromic Acid (48% w/w)

-

Water

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of Dapagliflozin (1 equivalent) and aqueous hydrobromic acid (approximately 6 equivalents) is placed in a round-bottom flask.

-

The reaction mixture is warmed and stirred under a gentle reflux for 16 hours.

-

After the reaction is complete, the mixture is cooled to ambient temperature.

-

The cooled reaction mass is partitioned between water and ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be performed using column chromatography if necessary.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and a detailed synthesis pathway for this compound. The provided experimental protocol offers a practical guide for the laboratory synthesis of this important SGLT2 inhibitor. This information is intended to support researchers and drug development professionals in their efforts to study and utilize this compound in the advancement of diabetes and related metabolic disease therapies.

References

SGLT2-IN-1: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of SGLT2-IN-1, a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). This compound, also known as O-desethyl Dapagliflozin, is the active metabolite of Dapagliflozin and serves as a valuable tool for research in type 2 diabetes and related metabolic disorders.[1][2] This document outlines its solubility in various common laboratory solvents, stability under typical storage conditions, and provides standardized experimental protocols for in-house verification.

Core Physicochemical Properties

This compound is a C-aryl glucoside that selectively inhibits SGLT2 over SGLT1.[1][2] Its inhibitory action on SGLT2 blocks the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][4]

| Property | Value |

| CAS Number | 864070-37-1[1][2] |

| Molecular Formula | C₁₉H₂₁ClO₆[2] |

| Molecular Weight | 380.8 g/mol [2] |

| IC₅₀ (hSGLT2) | 9.4 nM[2] |

| IC₅₀ (hSGLT1) | 970 nM[2] |

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and aqueous buffer systems. The following table summarizes the available quantitative data for easy comparison. It is recommended to use heat and/or sonication to aid dissolution if precipitation or phase separation occurs during preparation.[1]

| Solvent | Solubility | Molar Concentration (approx.) |

| Dimethylformamide (DMF) | 30 mg/mL[2] | 78.8 mM |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[2] | 78.8 mM |

| Ethanol | 30 mg/mL[2] | 78.8 mM |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | 1.3 mM |

For in vivo studies, this compound can be formulated in various vehicles. The following formulations have been shown to yield a clear solution at a concentration of at least 5 mg/mL (13.13 mM)[1]:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

10% DMSO, 90% (20% SBE-β-CD in Saline)

-

10% DMSO, 90% Corn Oil

Stability Profile

Proper storage is crucial to maintain the integrity of this compound in solution. The following stability data is available for stock solutions prepared in DMSO[1]:

| Storage Temperature | Storage Period | Notes |

| -80°C | 6 months | Stored under nitrogen. Recommended for long-term storage.[1] |

| -20°C | 1 month | Stored under nitrogen. Suitable for short-term storage.[1] |

Aqueous solutions of this compound are less stable. For solutions prepared in an ethanol and PBS mixture, it is not recommended to store the aqueous solution for more than one day.[5]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule characterization.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMSO, Ethanol, Water)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or molarity.

Protocol 2: Stability Assessment using HPLC

This protocol assesses the degradation of this compound in a given solvent over time at different storage conditions.

Materials:

-

Stock solution of this compound in the solvent of interest (e.g., 10 mM in DMSO)

-

Storage vials

-

Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)

-

HPLC system with a UV detector

Procedure:

-

Prepare a fresh stock solution of this compound at a known concentration.

-

Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.

-

Establish a "time zero" baseline by immediately analyzing an aliquot of the freshly prepared solution via HPLC. Record the peak area of the parent compound.

-

Store the aliquots at the desired temperatures.

-

At specified time points (e.g., 1, 7, 14, 30, 60, 90, 180 days), retrieve one aliquot from each storage condition.

-

Allow the sample to thaw and reach room temperature.

-

Analyze the sample by HPLC under the same conditions as the "time zero" sample.

-

Compare the peak area of this compound at each time point to the "time zero" peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of SGLT2 inhibition and a general workflow for determining compound solubility.

Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SGLT2 Inhibitors in the Management of Type 1 Diabetes (T1D): An Update on Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Discovery and Initial Characterization of a Representative SGLT2 Inhibitor

This technical guide provides an in-depth overview of the discovery and initial characterization of a representative Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor, a class of therapeutic agents primarily developed for the management of type 2 diabetes mellitus.[1][2][3][4][5] The content herein is a synthesis of established knowledge regarding SGLT2 inhibitors, presented to meet the needs of researchers, scientists, and drug development professionals.

Introduction

Sodium-glucose co-transporters (SGLTs) are membrane proteins that mediate the transport of glucose across cell membranes.[6][7] SGLT2, predominantly expressed in the S1 and S2 segments of the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[8][9] Inhibition of SGLT2 presents a novel mechanism for the treatment of type 2 diabetes by promoting the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[8][9]

The journey to the development of selective SGLT2 inhibitors began with the natural product phlorizin, a non-selective SGLT inhibitor found in the root bark of apple trees.[6][7][9][10][11] While phlorizin demonstrated the therapeutic potential of this mechanism, its lack of selectivity for SGLT2 over SGLT1 (highly expressed in the gastrointestinal tract) and poor pharmacokinetic properties limited its clinical utility.[6][7][12] This led to extensive research efforts to design and synthesize selective, potent, and orally bioavailable SGLT2 inhibitors.[3][12]

Mechanism of Action

SGLT2 inhibitors act by competitively blocking the SGLT2 protein in the proximal convoluted tubule of the kidney.[8][13][14] This inhibition prevents the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion (glucosuria).[13][14][15] The resulting reduction in blood glucose levels helps to improve glycemic control in patients with type 2 diabetes.[3][15] Beyond glycemic control, SGLT2 inhibitors have demonstrated a range of cardiovascular and renal protective benefits.[5][6][7][13][15][16] These effects are attributed to several secondary mechanisms, including osmotic diuresis, reduction in blood pressure, weight loss, and alterations in cardiac and renal metabolism.[6][10][14][15][16]

Mechanism of action of an SGLT2 inhibitor in the renal proximal tubule.

In Vitro Characterization

The initial characterization of a novel SGLT2 inhibitor involves a series of in vitro assays to determine its potency, selectivity, and basic pharmacokinetic properties.

Potency and Selectivity

The inhibitory activity of the compound against SGLT2 and its selectivity over the SGLT1 isoform are crucial parameters. This is typically assessed using cell-based functional transporter assays.

Table 1: In Vitro Potency and Selectivity of a Representative SGLT2 Inhibitor

| Parameter | Value | Description |

| SGLT2 IC50 | 10 nM | The half maximal inhibitory concentration against human SGLT2.[17] |

| SGLT1 IC50 | >1000 nM | The half maximal inhibitory concentration against human SGLT1. |

| Selectivity Ratio (SGLT1/SGLT2) | >100-fold | Indicates high selectivity for SGLT2 over SGLT1. |

Experimental Protocol: Cell-Based SGLT Inhibition Assay

A common method to determine the IC50 values for SGLT1 and SGLT2 is a radiolabeled glucose uptake assay in cells stably expressing the respective transporter.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express human SGLT1 or SGLT2.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., the representative SGLT2 inhibitor) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Glucose Uptake: A solution containing a known concentration of radiolabeled glucose (e.g., 14C-α-methyl-D-glucopyranoside, a non-metabolizable glucose analog) is added to each well, and the uptake is allowed to proceed for a specific time (e.g., 1-2 hours).

-

Assay Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glucose.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for a cell-based SGLT inhibition assay.

In Vivo Characterization

Following promising in vitro results, the SGLT2 inhibitor is evaluated in animal models to assess its in vivo efficacy and pharmacokinetic profile.

Pharmacodynamic Effects

The primary pharmacodynamic effect of an SGLT2 inhibitor is an increase in urinary glucose excretion. This is typically evaluated in rodent models.

Table 2: In Vivo Pharmacodynamic Properties of a Representative SGLT2 Inhibitor

| Parameter | Animal Model | Dose | Result |

| Urinary Glucose Excretion | Sprague-Dawley Rats | 1 mg/kg, oral | Significant increase in 24-hour urinary glucose excretion compared to vehicle control. |

| Blood Glucose Lowering | db/db mice (Type 2 Diabetes Model) | 1 mg/kg, oral, once daily for 4 weeks | Reduction in fed and fasting blood glucose levels. |

Pharmacokinetic Profile

The pharmacokinetic properties determine the dosing regimen and overall exposure of the drug in the body.

Table 3: Pharmacokinetic Profile of a Representative SGLT2 Inhibitor in Rats

| Parameter | Value |

| Oral Bioavailability (F%) | > 40% |

| Half-life (t1/2) | 8 - 12 hours |

| Peak Plasma Concentration (Cmax) | Dose-dependent |

| Time to Peak Concentration (Tmax) | 1 - 2 hours |

Conclusion

The representative SGLT2 inhibitor demonstrates high potency and selectivity for SGLT2 in vitro. In vivo studies confirm its mechanism of action by increasing urinary glucose excretion and lowering blood glucose levels in a diabetic animal model. The favorable pharmacokinetic profile supports its potential for once-daily oral administration. These initial characterization data provide a strong foundation for further preclinical and clinical development as a promising therapeutic agent for type 2 diabetes.

References

- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SGLT2 inhibitors for the treatment of diabetes: a patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Comparison of SGLT1, SGLT2, and Dual Inhibitor Biological Activity in " by Abdul Rahman Azizogli, Michael R. Vitti et al. [digitalcommons.njit.edu]

- 5. SGLT2 inhibitors for the treatment of diabetes: a patent review (2019-23) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of SGLT1 and SGLT2 inhibitors | springermedicine.com [springermedicine.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]

- 10. 1.3 Molecular Mechanisms Of Action Of SGLT2I Inhibition – UK Kidney Association [guidelines.ukkidney.org]

- 11. niddk.nih.gov [niddk.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 15. droracle.ai [droracle.ai]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: SGLT2-IN-1 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, SGLT2-IN-1. The document details the quantitative binding data, the experimental protocols for its determination, and the relevant biological pathways.

Core Data: Binding Affinity and Selectivity of this compound

This compound, also identified as Compound 5 in seminal literature and known as an active metabolite of dapagliflozin, demonstrates potent and selective inhibition of SGLT2 over SGLT1.[1] The inhibitory activity, quantified by the half-maximal inhibitory concentration (IC50), has been determined in various cell-based assays. The data from these studies are summarized in the table below, providing a clear comparison of its potency and selectivity.

| Inhibitor | Target | Cell Line | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |

| This compound | hSGLT2 | CHO | 33 | Not specified | [1] |

| This compound | hSGLT2 | 293 | 9.4 | ~103-fold | [1] |

| This compound | hSGLT1 | COS-7 | 970 | [1] |

hSGLT1: human Sodium-Glucose Cotransporter 1 hSGLT2: human Sodium-Glucose Cotransporter 2 CHO: Chinese Hamster Ovary cells 293: Human Embryonic Kidney 293 cells COS-7: African green monkey kidney fibroblast-like cells

Experimental Protocols

The determination of the IC50 values for this compound is primarily achieved through cell-based glucose uptake assays. These assays utilize cell lines engineered to express the target transporter (hSGLT1 or hSGLT2). The general principle involves measuring the uptake of a labeled glucose analog in the presence of varying concentrations of the inhibitor.

Protocol: [14C]-α-methyl-D-glucopyranoside (AMG) Uptake Assay in Transfected HEK293 Cells

This protocol outlines a common method for determining the inhibitory activity of compounds against SGLT1 and SGLT2.

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.

- Cells are transiently or stably transfected with expression vectors containing the full-length cDNA of either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2). Selection agents like G418 are used for establishing stable cell lines.

2. [14C]-AMG Uptake Assay:

- Transfected cells are seeded into 96-well plates and grown to confluence.

- On the day of the assay, the cell monolayers are washed twice with a pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4) containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES.

- To determine sodium-dependent uptake, a sodium-free KH buffer is used as a control, where NaCl is replaced with choline chloride.

- Cells are then incubated with varying concentrations of this compound (or vehicle control) in KH buffer for 15-30 minutes at 37°C.

- To initiate the glucose uptake, [14C]-AMG, a non-metabolizable glucose analog, is added to each well at a final concentration typically near its Km for the respective transporter.

- The incubation is allowed to proceed for 30-60 minutes at 37°C.

- Uptake is terminated by rapidly aspirating the assay buffer and washing the cells three times with ice-cold KH buffer containing a high concentration of a non-labeled SGLT inhibitor (e.g., phlorizin) to quench further transport.

- The cells are lysed using a suitable lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH).

- The amount of incorporated [14C]-AMG is quantified by liquid scintillation counting.

3. Data Analysis:

- The specific uptake is calculated by subtracting the radioactivity measured in the sodium-free buffer (non-specific uptake) from the total uptake measured in the sodium-containing buffer.

- The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the cell-based assay used to determine the inhibitory activity of this compound.

References

In Vitro SGLT2 Inhibition Assay for Novel Compounds: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro sodium-glucose cotransporter 2 (SGLT2) inhibition assay, tailored for researchers, scientists, and drug development professionals. The focus is on the practical application of a cell-based assay to determine the inhibitory potential of a test compound, referred to herein as SGLT2-IN-1. The methodologies and data presented are based on established protocols for known SGLT2 inhibitors.

Introduction to SGLT2 Inhibition

The sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal convoluted tubules of the kidneys.[1] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] In conditions like type 2 diabetes, the expression and activity of SGLT2 can be elevated, contributing to hyperglycemia.[1] SGLT2 inhibitors block this transporter, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][2] This mechanism is independent of insulin secretion or sensitivity.[1] Developing robust in vitro assays is a critical step in the discovery and characterization of new SGLT2 inhibitors.[1]

Principle of the Assay

The most common in vitro method to assess SGLT2 activity is a cell-based glucose uptake assay. This assay utilizes a cell line that endogenously or recombinantly expresses SGLT2, such as the human kidney proximal tubule cell line, HK-2, or transfected HEK293 cells.[1][3][4] The assay measures the uptake of a labeled glucose analog, which can be either fluorescent (like 2-NBDG) or radioactive (like [14C]-AMG).[1][4][5] The inhibition of this uptake in the presence of a test compound is a direct measure of its inhibitory activity on SGLT2.

Data Presentation: Comparative Inhibitor Potency

The potency of SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized SGLT2 inhibitors against human SGLT2 and SGLT1, providing a benchmark for evaluating new compounds like this compound. A higher selectivity for SGLT2 over SGLT1 is a desirable characteristic for minimizing potential gastrointestinal side effects.[6]

| Compound | hSGLT2 IC50 (nM) | hSGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Empagliflozin | 3.1[7][8] | 3235[7] | >1000 |

| Canagliflozin | 2.2[8] | - | 413-fold over hSGLT1[8] |

| Dapagliflozin | 0.49 - 1.1[7][8] | 3.2[7] | ~1200-fold over hSGLT1[8] |

| Ertugliflozin | 0.877[8] | - | 1000-fold over hSGLT1[8] |

| Sotagliflozin | 1.8[8] | 36[8] | ~0.05 (dual inhibitor) |

| Ipragliflozin | 7.4[8] | - | 254-fold over hSGLT1[8] |

| Tofogliflozin | 2.9[9] | 8444[8] | ~2911 |

| Bexagliflozin | 2[9] | 5600[9] | 2800 |

| Phlorizin | 39[8] | 300[8] | ~0.13 (non-selective) |

Experimental Protocols

This section details the methodology for a non-radioactive, fluorescence-based SGLT2 inhibition assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG) in HK-2 cells, which endogenously express SGLT2.[1][5][10]

Materials and Reagents

-

Cell Line: HK-2 (human kidney proximal tubule cells)

-

Culture Medium: DMEM/F-12 complete medium

-

Assay Plate: 96-well black, clear-bottom plate

-

Test Compound: this compound (stock solution in DMSO)

-

Positive Control: Empagliflozin or another known SGLT2 inhibitor

-

Non-selective Inhibitor Control: Phlorizin[3]

-

Fluorescent Glucose Analog: 2-NBDG

-

Buffers:

-

Krebs-Ringer-HEPES (KRH) buffer

-

Sodium-free KRH buffer (NaCl replaced with choline chloride)[1]

-

-

Lysis Buffer: 0.1% Triton X-100 in PBS

-

Instrumentation: Fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm)

Experimental Procedure

-

Cell Culture and Seeding:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in KRH buffer to achieve the desired final concentrations for the assay.

-

The final concentration of DMSO in the wells should be kept below 0.5% to avoid cellular toxicity.[1]

-

-

Glucose Uptake Assay:

-

On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.[1]

-

Add 100 µL of KRH buffer containing the desired concentration of this compound, control compounds, or vehicle (DMSO) to each well.[1]

-

Control Wells:

-

Pre-incubate the plate at 37°C for 15-30 minutes.[1]

-

To initiate glucose uptake, add 10 µL of 2-NBDG solution (in KRH buffer) to each well to a final concentration of 100-200 µM.[1]

-

Incubate the plate at 37°C for 30-60 minutes.[1]

-

-

Cell Lysis and Fluorescence Measurement:

-

Terminate the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[1]

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence from wells with no cells.

-

Calculate the SGLT2-specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of this compound relative to the SGLT2-specific uptake.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

SGLT2 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of glucose and sodium co-transport by SGLT2 in a renal proximal tubule cell and the site of action for SGLT2 inhibitors.

Caption: SGLT2-mediated glucose transport and site of inhibition.

Experimental Workflow

The diagram below outlines the key steps of the in vitro SGLT2 inhibition assay.

Caption: Workflow for the 2-NBDG glucose uptake assay.

Conclusion

This guide provides a detailed framework for conducting an in vitro SGLT2 inhibition assay to characterize novel compounds such as this compound. The described cell-based method using a fluorescent glucose analog is a robust, non-radioactive, and high-throughput-compatible approach. By following these protocols and using the provided comparative data, researchers can effectively evaluate the potency and selectivity of new SGLT2 inhibitors, facilitating the drug discovery and development process.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. SGLT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. scribd.com [scribd.com]

The Ripple Effect: A Technical Guide to the Downstream Signaling Impacts of SGLT2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as anti-diabetic agents, have demonstrated profound cardiovascular and renal protective benefits that extend beyond their glucose-lowering effects. This technical guide delves into the molecular mechanisms underlying these pleiotropic effects, focusing on the downstream signaling pathways modulated by this class of drugs. We will explore the intricate interplay between SGLT2 inhibition and key cellular regulators such as AMP-activated protein kinase (AMPK), the mechanistic target of rapamycin (mTOR), and the mitogen-activated protein kinase (MAPK) pathways. This document provides a comprehensive overview of the current understanding of these interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to empower further research and drug development in this field.

Core Mechanism of SGLT2 Inhibition

SGLT2 is a high-capacity, low-affinity transporter primarily expressed in the S1 segment of the proximal renal tubule, where it is responsible for reabsorbing approximately 97% of filtered glucose from the urine.[1] SGLT2 inhibitors competitively block this transporter, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[2] This primary action triggers a cascade of systemic and cellular effects that form the basis of their therapeutic benefits.

Downstream Signaling Pathways Modulated by SGLT2 Inhibition

The metabolic shift induced by SGLT2 inhibition, often described as a "fasting-like" or "pseudo-hypoxic" state, leads to the modulation of several key intracellular signaling pathways that regulate cellular energy homeostasis, growth, and stress responses.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that is activated in response to an increased AMP/ATP ratio, indicating a state of energy depletion.[3] Several studies have demonstrated that SGLT2 inhibitors lead to the activation of AMPK.[3][4] This activation is thought to be a central node in mediating many of the beneficial effects of SGLT2 inhibitors.

Key Downstream Effects of AMPK Activation by SGLT2 Inhibitors:

-

Enhanced Fatty Acid Oxidation: Activated AMPK promotes the oxidation of fatty acids, providing an alternative energy source for cells.[5]

-

Improved Mitochondrial Function: SGLT2 inhibitors have been shown to improve mitochondrial biogenesis and function through AMPK activation.

-

Reduced Inflammation and Oxidative Stress: AMPK activation can suppress inflammatory pathways and reduce the production of reactive oxygen species (ROS).[6]

-

Induction of Autophagy: By activating AMPK, SGLT2 inhibitors can stimulate autophagy, a cellular process for clearing damaged organelles and proteins.[7]

Mechanistic Target of Rapamycin (mTOR) Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is typically activated under conditions of nutrient abundance. SGLT2 inhibitors have been shown to inhibit the mTOR complex 1 (mTORC1) signaling pathway, which is consistent with the cellular state of energy deficit induced by these drugs.[8][9]

Key Downstream Effects of mTOR Inhibition by SGLT2 Inhibitors:

-

Inhibition of Protein Synthesis: mTORC1 is a key promoter of protein synthesis, and its inhibition by SGLT2 inhibitors can lead to a reduction in cellular hypertrophy.[10]

-

Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by SGLT2 inhibitors further contributes to the induction of this cellular housekeeping process.[11]

-

Modulation of Cellular Proliferation: By inhibiting mTOR, SGLT2 inhibitors may have anti-proliferative effects in certain cell types.[12]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways (including ERK1/2, p38, and JNK) are involved in a wide range of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis. The effects of SGLT2 inhibitors on MAPK signaling appear to be more complex and may be cell-type and context-dependent. Some studies suggest that SGLT2 inhibitors can inhibit pro-inflammatory MAPK pathways.[13] For instance, Empagliflozin has been observed to increase the phosphorylation of p38-MAPK in diabetic rat kidneys.[2]

Quantitative Data on Signaling Pathway Modulation

The following tables summarize quantitative data from various studies on the effects of specific SGLT2 inhibitors on the phosphorylation status of key signaling proteins.

| SGLT2 Inhibitor | Cell/Tissue Type | Treatment Conditions | Target Protein | Fold Change vs. Control | Reference |

| Canagliflozin | HK-2 cells | 10 µM | p-AMPK | 2.56 | [8] |

| Canagliflozin | HK-2 cells | 10 µM | p-mTOR | 0.30 | [8] |

| Dapagliflozin | ZDF rat hepatocytes | Not specified | p-AMPK/AMPK ratio | Increased | [14] |

| Dapagliflozin | ZDF rat hepatocytes | Not specified | p-mTOR/mTOR ratio | Decreased | [14] |

| Empagliflozin | Diabetic rat kidneys | Not specified | p-p38/p38-MAPK ratio | Increased | [2] |

Experimental Protocols

In Vitro Analysis of Signaling Pathways (Western Blotting)

This protocol outlines a general procedure for assessing the phosphorylation status of AMPK, mTOR, and MAPK pathway proteins in cultured cells treated with an SGLT2 inhibitor.

Materials:

-

Cell culture reagents

-

SGLT2 inhibitor of interest (e.g., Dapagliflozin, Canagliflozin, Empagliflozin)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-AMPK (Thr172), total AMPK, p-mTOR (Ser2448), total mTOR, p-p38 MAPK, total p38 MAPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells to the desired confluency and treat with the SGLT2 inhibitor at various concentrations and time points. Include a vehicle-treated control group.[15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane three times with TBST.

-

-

Signal Detection: Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

In Vivo Analysis of Signaling Pathways in Animal Models

This protocol provides a general workflow for studying the effects of SGLT2 inhibitors on signaling pathways in animal models of diabetes or cardiovascular disease.

Materials:

-

Animal model (e.g., db/db mice, streptozotocin-induced diabetic rats)

-

SGLT2 inhibitor formulated for oral administration

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenization buffer with protease and phosphatase inhibitors

-

Western blotting reagents (as listed in the in vitro protocol)

Procedure:

-

Animal Model and Treatment: Acclimate animals and induce the disease model if necessary. Administer the SGLT2 inhibitor or vehicle daily via oral gavage for the desired study duration.[19][20]

-

Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly excise the tissues of interest (e.g., heart, kidney, liver).[11]

-

Tissue Homogenization: Immediately snap-freeze the tissues in liquid nitrogen. Homogenize the frozen tissues in ice-cold homogenization buffer containing protease and phosphatase inhibitors.

-

Protein Extraction and Western Blotting: Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate. Proceed with protein quantification and Western blotting as described in the in vitro protocol.

Visualizing the Signaling Network and Experimental Workflows

Caption: SGLT2 inhibitor signaling pathways.

Caption: Western blot experimental workflow.

Conclusion

The therapeutic success of SGLT2 inhibitors extends far beyond their initial indication for glycemic control in type 2 diabetes. Their ability to modulate fundamental cellular signaling pathways, particularly the AMPK and mTOR pathways, provides a molecular basis for their observed cardiorenal protective effects. This guide has provided an in-depth overview of these downstream effects, supported by quantitative data and detailed experimental protocols. Further research into these signaling cascades will undoubtedly uncover additional therapeutic applications for this remarkable class of drugs and pave the way for the development of novel therapeutics targeting these pathways.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. SGLT2 inhibitors and AMPK: The road to cellular housekeeping? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SGLT2 Inhibitors: An Evidence-Based Update on Cardiovascular Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Canagliflozin interrupts mTOR-mediated inflammatory signaling and attenuates DMBA-induced mammary cell carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Canagliflozin attenuates lipotoxicity in cardiomyocytes and protects diabetic mouse hearts by inhibiting the mTOR/HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dapagliflozin as an autophagic enhancer via LKB1/AMPK/SIRT1 pathway in ovariectomized/d-galactose Alzheimer’s rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Canagliflozin Modulates Hypoxia-Induced Metastasis, Angiogenesis and Glycolysis by Decreasing HIF-1α Protein Synthesis via AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Canagliflozin shares common mTOR and MAPK signaling mechanisms with other lifespan extension treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural-Activity Relationship (SAR) Studies of SGLT2 Inhibitor Analogs: A Technical Guide

Introduction

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia, affecting millions globally. A key physiological process contributing to blood glucose homeostasis is the reabsorption of filtered glucose from the kidneys. The sodium-glucose cotransporter 2 (SGLT2), a high-capacity, low-affinity transporter located in the early proximal tubule of the kidney, is responsible for approximately 90-97% of this reabsorption.[1][2] Consequently, inhibiting SGLT2 presents a compelling therapeutic strategy for managing T2DM.

SGLT2 inhibitors offer a unique, insulin-independent mechanism of action by promoting urinary glucose excretion (glycosuria), thereby lowering elevated blood glucose levels.[3][4][5] This approach minimizes the risk of hypoglycemia often associated with other antidiabetic agents. The development of potent and selective SGLT2 inhibitors has been heavily guided by structural-activity relationship (SAR) studies, which investigate how the chemical structure of a molecule influences its biological activity. Early research evolved from the non-specific SGLT inhibitor phlorizin, an extract from apple tree bark, to the highly selective C-aryl glucoside class of drugs, which includes dapagliflozin, canagliflozin, and empagliflozin.[2][6] This guide provides an in-depth technical overview of the SAR of SGLT2 inhibitor analogs, summarizing key quantitative data, experimental protocols, and the logical relationships in their mechanism and evaluation.

Mechanism of Action of SGLT2 Inhibitors

In the renal proximal tubule, SGLT2 utilizes the sodium gradient to transport glucose from the glomerular filtrate back into the bloodstream.[2][7] For each molecule of glucose reabsorbed by SGLT2, one sodium ion is also co-transported.[2][8] SGLT2 inhibitors competitively block the glucose binding site on the transporter, preventing this reabsorption.[7] This leads to the excretion of excess glucose in the urine, a reduction in plasma glucose levels, and a mild osmotic diuretic effect due to the increased glucose and sodium in the tubular fluid.[3][5][7] This fundamental mechanism is the basis for the glycemic control achieved with this class of drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. 1.3 Molecular Mechanisms Of Action Of SGLT2I Inhibition – UK Kidney Association [guidelines.ukkidney.org]

- 3. patientcareonline.com [patientcareonline.com]

- 4. Synthesis and biological evaluation of N-glucosyl indole derivatives as sodium-dependent glucose co-transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "The pharmacological profile of SGLT2 inhibitors: Focus on mechanistic aspects and pharmacogenomics" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 8. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: SGLT2 Inhibitor (SGLT2-IN-1) for In Vivo Studies in Mouse Models of Diabetes

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of therapeutic agents developed for the management of type 2 diabetes.[1][2] Their primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, which is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[2][3][4] By blocking this transporter, SGLT2 inhibitors increase urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][5][6] This unique mechanism makes them effective at various stages of diabetes progression.[2] Beyond glycemic control, SGLT2 inhibitors have been shown to offer additional benefits, including modest weight loss, reduction in blood pressure, and cardiovascular and renal protection.[1][2][7][8]

In preclinical research, mouse models of diabetes are invaluable for studying the efficacy and mechanisms of SGLT2 inhibitors. These models, which can represent type 1 or type 2 diabetes, allow for detailed investigation into the physiological effects of compounds like SGLT2-IN-1 on glucose homeostasis, pancreatic β-cell function, and the progression of diabetic complications.[5][7][9]

Mechanism of Action and Signaling Pathways

This compound acts by selectively inhibiting the SGLT2 protein in the S1 and S2 segments of the proximal convoluted tubule in the kidney.[6] This inhibition reduces the reabsorption of glucose from the urine back into the bloodstream, leading to glycosuria.[1] The therapeutic effects of SGLT2 inhibition extend beyond simple glucose lowering and involve complex signaling pathways. Notably, SGLT2 inhibitors have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy balance.[8][10] AMPK activation can, in turn, suppress pro-inflammatory pathways and modulate other signaling cascades, such as the mTOR pathway, which is involved in cell growth and proliferation.[10][11] Furthermore, SGLT2 inhibitors may influence the NLRP3 inflammasome and NF-κB signaling, contributing to their anti-inflammatory effects.[8][12]

Experimental Protocols

1. Animal Models

The choice of mouse model is critical and depends on the research question.

-

Type 1 Diabetes (T1D) Models :

-

Streptozotocin (STZ)-Induced Diabetes : STZ is a chemical that is toxic to pancreatic β-cells. A single high dose or multiple low doses of STZ can be used to induce hyperglycemia.[13][14] This model is useful for studying hypoinsulinemic diabetes.[13]

-

Akita (Ins2Akita) Mice : These mice have a spontaneous mutation in the insulin 2 gene, leading to progressive β-cell loss and hyperglycemia. They are a genetic model of T1D.[15][16]

-

-

Type 2 Diabetes (T2D) Models :

-

db/db Mice : These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They represent an advanced stage of T2D.[5][9]

-

Diet-Induced Obesity (DIO) Mice : Typically, C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and hyperglycemia, modeling an early stage of T2D.[9]

-

2. This compound Preparation and Administration

-

Dosage : The effective dose of SGLT2 inhibitors in mice typically ranges from 10 to 30 mg/kg/day.[13][17] A pilot dose-response study is recommended for this compound to determine the optimal dose.

-

Preparation : this compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or dimethyl sulfoxide (DMSO).[15] The final concentration should be prepared based on the average body weight of the mice and the intended dosing volume.

-

Administration :

-

Oral Gavage (p.o.) : Once daily administration is common.

-

In Drinking Water : The inhibitor can be mixed into the drinking water, which is a less stressful method for the animals.[15][17][18] The concentration should be calculated based on the average daily water consumption of the mice to achieve the target dose.[15][17]

-

3. Experimental Workflow

References

- 1. wirelesslifesciences.org [wirelesslifesciences.org]

- 2. patientcareonline.com [patientcareonline.com]

- 3. 1.3 Molecular Mechanisms Of Action Of SGLT2I Inhibition – UK Kidney Association [guidelines.ukkidney.org]

- 4. escholarship.org [escholarship.org]

- 5. biorxiv.org [biorxiv.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of GLP-1RA and SGLT2i, Alone or in Combination, on Mouse Models of Type 2 Diabetes Representing Different Disease Stages | MDPI [mdpi.com]

- 10. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uknowledge.uky.edu [uknowledge.uky.edu]

- 14. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sodium glucose co-transporter 2 inhibition reduces succinate levels in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SGLT2 Inhibitors in the Management of Type 1 Diabetes (T1D): An Update on Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application of SGLT2 Inhibitors in Cardiac Hypertrophy Research

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, initially developed as oral hypoglycemic agents for the management of type 2 diabetes mellitus, have demonstrated significant cardiovascular benefits, including the attenuation of pathological cardiac hypertrophy.[1][2] These compounds exert their effects by promoting urinary glucose excretion through the inhibition of SGLT2 in the proximal renal tubules.[1][2] Accumulating evidence from both preclinical and clinical studies indicates that the cardioprotective mechanisms of SGLT2 inhibitors extend beyond glycemic control, involving direct and indirect effects on cardiac cells and the cardiovascular system.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the role of SGLT2 inhibitors in cardiac hypertrophy. While the query specified "SGLT2-IN-1," this is not a standard nomenclature for a specific SGLT2 inhibitor. Therefore, this document will focus on widely researched and representative SGLT2 inhibitors, such as Empagliflozin and Dapagliflozin, to provide a comprehensive overview of the application of this class of drugs in cardiac hypertrophy research.

Mechanistic Insights into the Anti-Hypertrophic Effects of SGLT2 Inhibitors

SGLT2 inhibitors ameliorate cardiac hypertrophy through a multifaceted approach, influencing various signaling pathways and cellular processes. The primary mechanisms include:

-

Reduction of Oxidative Stress: SGLT2 inhibitors have been shown to suppress oxidative stress in the myocardium, a key contributor to the development of cardiac hypertrophy.

-

Anti-inflammatory Responses: These agents can mitigate cardiac inflammation by inhibiting pro-inflammatory signaling pathways.[1] For instance, Empagliflozin has been shown to blunt the activation of the NLRP3 inflammasome.[1]

-

Inhibition of Myocardial Fibrosis: SGLT2 inhibitors can reduce the excessive deposition of extracellular matrix proteins, a hallmark of pathological cardiac remodeling and fibrosis.[4]

-

Improvement in Mitochondrial Function: By promoting a metabolic shift towards fatty acid and ketone body utilization, SGLT2 inhibitors can enhance cardiac energetics and mitochondrial health.[5]

-

Modulation of Key Signaling Pathways: SGLT2 inhibitors have been found to modulate several signaling cascades implicated in cardiac hypertrophy, including the Akt/mTOR and MAPK pathways.[1][6]

-

Reduction of Epicardial Adipose Tissue: Treatment with SGLT2 inhibitors has been associated with a decrease in epicardial fat, which is known to secrete pro-inflammatory adipokines.[1]

-

Improvement of Endothelial Function: These drugs can enhance vascular function and reduce arterial stiffness, thereby decreasing the afterload on the heart.[6][7]

-

Inhibition of the Na+/H+ Exchanger (NHE1): By inhibiting NHE1, SGLT2 inhibitors can reduce intracellular sodium and calcium levels in cardiomyocytes, leading to improved diastolic relaxation.[8]

Quantitative Data on the Effects of SGLT2 Inhibitors in Cardiac Hypertrophy

The following tables summarize quantitative data from preclinical and clinical studies on the effects of SGLT2 inhibitors on various parameters of cardiac hypertrophy.

Table 1: Effects of SGLT2 Inhibitors on Cardiac Structure and Function in Animal Models of Cardiac Hypertrophy

| SGLT2 Inhibitor | Animal Model | Key Findings | Reference |

| Empagliflozin | Transverse Aortic Constriction (TAC) in mice | - Reduced heart weight to body weight ratio- Decreased cardiomyocyte cross-sectional area- Attenuated expression of hypertrophic markers (ANP, BNP) | [2] |

| Dapagliflozin | Spontaneously Hypertensive Rats (SHR) | - Lowered left ventricular mass index- Improved diastolic function (reduced E/e')- Decreased interstitial fibrosis | [1] |

| Ipragliflozin | Doxorubicin-induced cardiomyopathy in rats | - Prevented the increase in left ventricular posterior wall thickness- Reduced cardiac fibrosis | [1] |

| Empagliflozin | Diabetic (db/db) mice | - Normalized left ventricular mass- Reduced myocardial triglyceride accumulation | [7] |

Table 2: Effects of SGLT2 Inhibitors on Left Ventricular Mass in Clinical Trials

| SGLT2 Inhibitor | Clinical Trial | Patient Population | Key Findings on Left Ventricular Mass (LVM) | Reference |

| Empagliflozin | EMPA-HEART Cardiolink-6 | Patients with T2DM and coronary artery disease | - Significant reduction in LVM indexed to body surface area after 6 months | [1] |

| Dapagliflozin | DAPA-LVH | Patients with T2DM | - Significant regression of left ventricular hypertrophy | [9] |

| Multiple SGLT2i | Meta-analysis of 5 RCTs | Patients with HF and/or diabetes | - SGLT2i associated with greater LVM regression compared to placebo | [10] |

| Multiple SGLT2i | Meta-analysis of 23 studies | Patients treated with SGLT2i | - Significant reductions in left ventricular mass | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of SGLT2 inhibitors on cardiac hypertrophy.

Protocol 1: In Vivo Model of Pressure-Overload Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

-

Animal Model: C57BL/6 mice (8-10 weeks old).

-

Anesthesia: Anesthetize the mice with isoflurane (2-3% for induction, 1.5% for maintenance).

-

Surgical Procedure:

-

Place the mouse in a supine position and perform a thoracotomy at the second intercostal space to expose the aortic arch.

-

Carefully separate the transverse aorta from the surrounding tissues.

-

Ligate the transverse aorta between the innominate and left common carotid arteries using a 7-0 silk suture tied around the aorta and a 27-gauge needle.

-

Remove the needle to create a defined stenosis.

-

Close the chest and suture the skin incision.

-

-

SGLT2 Inhibitor Administration:

-

Administer the SGLT2 inhibitor (e.g., Empagliflozin at 10 mg/kg/day) or vehicle control via oral gavage or mixed in the chow, starting one day after surgery and continuing for the duration of the study (typically 4-8 weeks).

-

-

Assessment of Cardiac Hypertrophy:

-

Echocardiography: Perform echocardiography at baseline and at the end of the study to measure left ventricular wall thickness, internal dimensions, and systolic function.

-

Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements using a pressure-volume catheter to assess cardiac function.

-

Histological Analysis: Euthanize the mice, excise the hearts, and fix them in 4% paraformaldehyde. Embed the hearts in paraffin and section for Hematoxylin and Eosin (H&E) staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining to assess fibrosis.

-

Gene and Protein Expression Analysis: Isolate RNA and protein from the heart tissue to analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) by qRT-PCR and Western blotting.

-

Protocol 2: In Vitro Model of Cardiomyocyte Hypertrophy

-

Cell Culture:

-

Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups.

-

Plate the NRVMs on collagen-coated dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS).

-

After 24 hours, replace the medium with serum-free medium for 12-24 hours before treatment.

-

-

Induction of Hypertrophy:

-

Induce hypertrophy by treating the NRVMs with a hypertrophic agonist such as Angiotensin II (Ang II, 1 µM) or Phenylephrine (PE, 100 µM) for 24-48 hours.

-

-

SGLT2 Inhibitor Treatment:

-

Pre-treat the NRVMs with the SGLT2 inhibitor (e.g., Dapagliflozin at a concentration range of 1-10 µM) for 1 hour before adding the hypertrophic agonist.

-

-

Assessment of Cardiomyocyte Hypertrophy:

-

Cell Size Measurement: At the end of the treatment, fix the cells with 4% paraformaldehyde and stain with an antibody against α-actinin. Measure the cell surface area using imaging software (e.g., ImageJ).

-

Protein Synthesis Assay: Measure protein synthesis by incorporating a labeled amino acid (e.g., 3H-leucine) into the cells during the last 4-6 hours of treatment.

-

Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to measure the expression of hypertrophic marker genes (e.g., ANP, BNP).

-

Western Blotting: Isolate protein from the cells to analyze the phosphorylation status of key signaling proteins in hypertrophic pathways (e.g., Akt, mTOR, ERK, p38).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by SGLT2 inhibitors in the context of cardiac hypertrophy and a typical experimental workflow.

Caption: Signaling pathways modulated by SGLT2 inhibitors in cardiac hypertrophy.

Caption: General experimental workflow for studying SGLT2 inhibitors in cardiac hypertrophy.

Conclusion

SGLT2 inhibitors represent a promising therapeutic class for the management of pathological cardiac hypertrophy. Their complex and multifaceted mechanisms of action offer several avenues for research and drug development. The protocols and data presented in this document provide a framework for investigating the anti-hypertrophic effects of SGLT2 inhibitors, from in vivo animal models to in vitro cellular assays. Further research is warranted to fully elucidate the intricate signaling pathways involved and to optimize the therapeutic application of these agents in cardiovascular disease.

References

- 1. Sodium-glucose Cotransporter 2 Inhibitors and Pathological Myocardial Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role and molecular mechanisms of SGLT2 inhibitors in pathological cardiac remodeling (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kidneynews.org [kidneynews.org]

- 4. Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Underlying mechanisms and cardioprotective effects of SGLT2i and GLP-1Ra: insights from cardiovascular magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. SGLT2 inhibitors and cardiac remodelling: a systematic review and meta‐analysis of randomized cardiac magnetic resonance imaging trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of SGLT2 inhibitors on cardiac structure and function assessed by cardiac magnetic resonance: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for SGLT2-IN-1: A Tool Compound for Renal Physiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using SGLT2-IN-1, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), as a tool compound for investigating renal physiology. This compound is an active metabolite of the well-characterized SGLT2 inhibitor, dapagliflozin, making it a valuable tool for studying the specific effects of SGLT2 inhibition in the kidney.[1]

Introduction to this compound

SGLT2 is a high-capacity, low-affinity transporter located in the apical membrane of the early proximal tubule (S1 and S2 segments) and is responsible for the reabsorption of approximately 90-97% of filtered glucose from the urine.[2][3][4] By inhibiting SGLT2, this compound effectively blocks this major pathway of renal glucose reabsorption, leading to increased urinary glucose excretion. This mechanism of action makes this compound a powerful tool to probe various aspects of renal function beyond glycemic control, including tubuloglomerular feedback, glomerular hemodynamics, and sodium handling.

Data Presentation

In Vitro Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency and selectivity of this compound against human SGLT2 and SGLT1 transporters.

| Transporter | Cell Line | IC50 (nM) | Reference |

| hSGLT2 | CHO | 33 | [1] |

| hSGLT2 | 293 | 9.4 | [1] |

| hSGLT1 | COS-7 | 970 | [1] |

Note: The data demonstrates the high selectivity of this compound for the SGLT2 transporter over the SGLT1 transporter.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 388.86 |

| Appearance | Solid |

| Storage | 4°C |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in the Renal Proximal Tubule

Caption: Mechanism of this compound action in a renal proximal tubule cell.

Experimental Workflow for In Vitro Glucose Uptake Assay

Caption: Workflow for a fluorescent glucose uptake assay using this compound.

Experimental Protocols

Protocol 1: In Vitro Measurement of SGLT2 Inhibition using a Fluorescent Glucose Uptake Assay

This protocol describes a method to determine the inhibitory activity of this compound on glucose uptake in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2, using the fluorescent glucose analog 2-NBDG.[5]

Materials:

-

HK-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well black, clear-bottom tissue culture plates

-

Krebs-Ringer-Henseleit (KRH) buffer (in mM: 136 NaCl, 4.7 KCl, 1.25 MgSO4, 1.25 CaCl2, 10 HEPES, pH 7.4)